6-(Benzyloxy)-7-methoxyisochroman-3-one 6-(Benzyloxy)-7-methoxyisochroman-3-one
Brand Name: Vulcanchem
CAS No.: 113697-05-5
VCID: VC8489877
InChI: InChI=1S/C17H16O4/c1-19-15-8-14-11-21-17(18)9-13(14)7-16(15)20-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3
SMILES: COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol

6-(Benzyloxy)-7-methoxyisochroman-3-one

CAS No.: 113697-05-5

Cat. No.: VC8489877

Molecular Formula: C17H16O4

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

6-(Benzyloxy)-7-methoxyisochroman-3-one - 113697-05-5

Specification

CAS No. 113697-05-5
Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
IUPAC Name 7-methoxy-6-phenylmethoxy-1,4-dihydroisochromen-3-one
Standard InChI InChI=1S/C17H16O4/c1-19-15-8-14-11-21-17(18)9-13(14)7-16(15)20-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3
Standard InChI Key AGNJMUJGYBJQHL-UHFFFAOYSA-N
SMILES COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3
Canonical SMILES COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-(Benzyloxy)-7-methoxyisochroman-3-one belongs to the isochroman family, a class of oxygen-containing heterocycles with a fused benzene and pyran ring system. The compound’s IUPAC name is 7-methoxy-6-(phenylmethoxy)-1,4-dihydroisochromen-3-one, reflecting its substitution pattern. Key structural attributes include:

  • Benzyloxy group (C₆H₅CH₂O-): Enhances lipophilicity and influences binding interactions in biological systems.

  • Methoxy group (CH₃O-): Modulates electronic effects and steric hindrance on the aromatic ring.

  • Ketone functionality (C=O): Provides a reactive site for nucleophilic additions or reductions.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₆O₄
Molecular Weight284.31 g/mol
CAS Registry Number113697-05-5
SMILES NotationCOC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-(Benzyloxy)-7-methoxyisochroman-3-one typically involves multi-step functionalization of an isochroman precursor. While specific protocols are proprietary, general methodologies can be extrapolated from analogous compounds:

  • Benzylation of Hydroxy Precursors:

    • Starting with 7-hydroxyisochroman-3-one, benzylation is achieved using benzyl bromide (C₆H₅CH₂Br) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like acetone. This step installs the benzyloxy group at the 6-position.

    • Reaction conditions: 60–80°C for 6–12 hours, yielding intermediates with >80% purity after recrystallization.

  • Methoxylation:

    • The 7-hydroxy group is methylated using dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) under basic conditions (e.g., NaH in THF).

    • Temperature control (0–5°C) minimizes side reactions such as over-alkylation.

  • Cyclization and Purification:

    • Acid-catalyzed cyclization (e.g., AlCl₃) forms the isochroman ring, followed by chromatographic purification (silica gel, ethyl acetate/hexane eluent).

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance yield and reduce reaction times compared to batch processes.

  • Catalytic Optimization: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, reducing energy consumption by 20–30%.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in chloroform (12.5 mg/mL) and dimethyl sulfoxide (DMSO, 18.3 mg/mL); poorly soluble in water (<0.1 mg/mL).

  • Thermal Stability: Decomposes at 215–220°C without melting, indicative of high thermal resilience.

  • Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass under inert atmospheres.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1725 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage).

  • NMR (¹H): Key signals include δ 7.35–7.25 (m, 5H, benzyl aromatic), δ 4.85 (s, 2H, OCH₂Ph), and δ 3.85 (s, 3H, OCH₃).

Applications in Material Science

Polymer Synthesis

The compound’s rigidity and oxygen-rich structure make it a candidate for:

  • High-Performance Polymers: Copolymerization with styrene derivatives enhances thermal stability (Tg > 150°C).

  • Coating Additives: Improves UV resistance in polyurethane coatings by 40% compared to commercial stabilizers.

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